Product packaging for 1-(4-Butylphenyl)piperazine(Cat. No.:CAS No. 80835-39-8)

1-(4-Butylphenyl)piperazine

Cat. No.: B8642128
CAS No.: 80835-39-8
M. Wt: 218.34 g/mol
InChI Key: WFCVCAFQEAUHQE-UHFFFAOYSA-N
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Description

Overview of Piperazine (B1678402) Derivatives in Medicinal Chemistry

Piperazine derivatives represent a substantial class of compounds with a wide spectrum of pharmacological activities. researchgate.net The presence of the piperazine moiety in a molecule can significantly influence its pharmacokinetic and pharmacodynamic profiles. pjps.pk The two nitrogen atoms within the piperazine ring provide sites for hydrogen bonding and can be readily functionalized, allowing for the creation of diverse chemical libraries. nih.gov This structural adaptability has led to the development of piperazine-containing drugs across various therapeutic areas, including but not limited to, treatments for cancer, neurological disorders, and infectious diseases. nih.govmdpi.com

The incorporation of a piperazine ring can enhance a molecule's water solubility and oral bioavailability, crucial parameters in drug development. nih.gov Furthermore, the conformational flexibility of the piperazine ring allows it to interact with a variety of biological targets, such as G protein-coupled receptors (GPCRs) and ion channels. mdpi.combenthamscience.com This has cemented the status of the piperazine scaffold as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. mdpi.com

Historical Research Context of Arylpiperazines

The sub-class of arylpiperazines, characterized by the attachment of an aryl group to one of the piperazine nitrogens, has a rich history in pharmaceutical research. These compounds have been extensively investigated for their effects on the central nervous system (CNS). nih.gov Much of the early research on arylpiperazines focused on their interactions with neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. mdpi.combenthamscience.com

This line of inquiry led to the discovery of numerous CNS-active agents, including antipsychotics and antidepressants. nih.gov The general structure of arylpiperazines, often featuring a linker connecting the piperazine to another molecular fragment, allows for systematic modifications to fine-tune their receptor binding affinities and functional activities. mdpi.com Over the decades, research has expanded to explore the potential of arylpiperazines in other therapeutic domains, such as oncology, where they have shown promise as anti-proliferative agents. mdpi.comnih.gov

Significance of the 1-(4-Butylphenyl)piperazine Scaffold in Chemical Research

The this compound scaffold combines the established pharmacophoric features of the arylpiperazine core with a specific lipophilic substitution pattern. While detailed research specifically focused on this compound is not as extensive as for some other analogues, its significance can be inferred from structure-activity relationship (SAR) studies of related compounds.

The butyl group at the para position of the phenyl ring introduces a significant lipophilic character to the molecule. This can influence its ability to cross cellular membranes, including the blood-brain barrier, which is a critical factor for CNS-active compounds. Studies on similar phenylpiperazine derivatives have shown that aliphatic substitutions on the phenyl ring can result in favorable efficacy and toxicity profiles. nih.gov For instance, research on intestinal permeation enhancers identified that certain aliphatic-substituted phenylpiperazines displayed lower toxicity compared to the parent 1-phenylpiperazine. nih.gov

The synthesis of related N-butylphenyl piperazine derivatives has been explored in the context of developing new therapeutic agents. For example, a study on the synthesis of 4-N-butyl-1-(4-substituted phenyl)piperazine hydrochlorides was conducted to evaluate their antimicrobial activity. researchgate.net While specific research on the biological activities of this compound is limited in publicly available literature, the scaffold represents a valuable starting point for the design of novel compounds with potentially tailored pharmacokinetic and pharmacodynamic properties. The combination of the proven arylpiperazine core with the lipophilic butylphenyl moiety makes it an interesting candidate for further investigation in various areas of medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2 B8642128 1-(4-Butylphenyl)piperazine CAS No. 80835-39-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80835-39-8

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-(4-butylphenyl)piperazine

InChI

InChI=1S/C14H22N2/c1-2-3-4-13-5-7-14(8-6-13)16-11-9-15-10-12-16/h5-8,15H,2-4,9-12H2,1H3

InChI Key

WFCVCAFQEAUHQE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

Synthetic Methodologies for 1 4 Butylphenyl Piperazine and Its Derivatives

Strategies for the Construction of the 1-(4-Butylphenyl)piperazine Core

The formation of the this compound scaffold fundamentally relies on the creation of a bond between the butyl-substituted phenyl ring and a nitrogen atom of the piperazine (B1678402) ring. Key methodologies to achieve this include nucleophilic substitution and modern coupling reactions, as well as multi-step approaches that build the piperazine ring system.

Nucleophilic Substitution and Coupling Reactions

Nucleophilic substitution reactions represent a classical and direct approach to the synthesis of N-arylpiperazines. One common method involves the reaction of an aniline with a bis-electrophilic partner that forms the piperazine ring. Specifically, 4-butylaniline can be reacted with bis(2-chloroethyl)amine hydrochloride to form this compound. acgpubs.orggoogle.com This reaction is typically carried out at elevated temperatures in a suitable solvent such as n-butanol or diglyme, often in the presence of a base to neutralize the hydrogen chloride generated. google.comgoogleapis.com

A more contemporary and versatile strategy for the synthesis of N-arylpiperazines is the palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org This cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (or triflate) and an amine. In the context of this compound synthesis, this would involve the coupling of a 4-butyl-substituted aryl halide, such as 1-bromo-4-butylbenzene, with piperazine. rsc.org The reaction is catalyzed by a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, in the presence of a suitable phosphine ligand (e.g., BINAP, XPhos) and a base (e.g., Cs₂CO₃, NaOtBu). organic-synthesis.com This methodology is often favored due to its high functional group tolerance and broad substrate scope. organic-chemistry.org

Method Reactants Catalyst/Reagents General Conditions Reference
Nucleophilic Substitution4-Butylaniline, Bis(2-chloroethyl)amine hydrochlorideBase (e.g., K₂CO₃), Solvent (e.g., n-butanol)Elevated temperature (e.g., reflux) acgpubs.orggoogle.comgoogleapis.com
Buchwald-Hartwig Amination1-Bromo-4-butylbenzene, PiperazinePd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene)Inert atmosphere, Elevated temperature (e.g., 80-110 °C) organic-chemistry.orgrsc.orgorganic-synthesis.com

Multi-Step Synthesis Approaches

Multi-step synthesis provides an alternative route to the this compound core, often involving the initial synthesis of a precursor which is then cyclized. One such approach begins with the reaction of diethanolamine with a strong acid like hydrobromic acid to generate a bis(2-bromoethyl)amine intermediate in situ. This is then reacted with 4-butylaniline in a one-pot procedure to yield the desired this compound. core.ac.uk This method avoids the isolation of the potentially hazardous bis(2-haloethyl)amine intermediate.

Derivatization Techniques for Functionalization

Once the this compound core is synthesized, the secondary amine of the piperazine ring provides a reactive handle for a variety of derivatization reactions, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships.

Synthesis of Sulfonylated Piperazine Derivatives (e.g., 1-[(4-butylphenyl)sulfonyl]piperazine)

Sulfonamide derivatives of piperazines are a common class of compounds in medicinal chemistry. The synthesis of 1-[(4-butylphenyl)sulfonyl]piperazine can be achieved by reacting piperazine with 4-butylbenzenesulfonyl chloride. More relevant to the derivatization of the core structure, this compound can be reacted with various sulfonyl chlorides to introduce a sulfonyl group at the N-4 position. For instance, reaction with a substituted benzenesulfonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane would yield the corresponding N-sulfonylated derivative.

Reactant 1 Reactant 2 Reagents Product Reference
This compoundAryl sulfonyl chlorideTriethylamine, Dichloromethane1-(4-Butylphenyl)-4-(arylsulfonyl)piperazine nih.gov
1-BenzhydrylpiperazineBenzenesulfonyl chloride-1-Benzenesulfonyl-4-benzhydryl-piperazine acgpubs.org

Carboxamide Derivative Synthesis

The formation of carboxamide derivatives is a straightforward and widely used method for functionalizing the piperazine nucleus. This compound can be readily acylated by reacting it with an acyl chloride or a carboxylic acid in the presence of a coupling agent. For example, treatment of this compound with a benzoyl chloride derivative in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) would yield the corresponding N-benzoylpiperazine derivative. nih.gov Alternatively, coupling with a carboxylic acid can be achieved using standard peptide coupling reagents like HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). nih.gov

Reactant 1 Reactant 2 Reagents/Coupling Agent Product Reference
This compoundAcyl ChlorideBase (e.g., DIPEA), Solvent (e.g., DMF)1-Acyl-4-(4-butylphenyl)piperazine nih.gov
This compoundCarboxylic AcidHBTU, Base (e.g., TEA), Solvent (e.g., DMF)1-Acyl-4-(4-butylphenyl)piperazine nih.gov

Formation of Other Substituent-Modified Analogues

Beyond sulfonylation and acylation, the secondary amine of this compound is amenable to a wide range of other functionalization reactions. These include N-alkylation with alkyl halides, reductive amination with aldehydes or ketones, and the formation of urea or carbamate derivatives through reaction with isocyanates or chloroformates, respectively. These derivatization strategies allow for the synthesis of a broad spectrum of analogues with modified physicochemical properties.

Stereochemical Considerations in Synthetic Pathways

The synthesis of derivatives of this compound often involves the creation of one or more chiral centers, particularly when substituents are introduced onto the piperazine ring itself. The spatial arrangement of these substituents can significantly influence the pharmacological and toxicological properties of the resulting molecule. Therefore, controlling the stereochemistry during synthesis is a critical consideration for producing specific, desired stereoisomers. For chiral drugs, it is often required that each enantiomer be studied in detail, which has driven the development of new methods for the asymmetric synthesis of N-heterocycles like piperazine. rsc.org

When a substituent is introduced at positions C-2, C-3, C-5, or C-6 of the piperazine ring, a chiral center is created. The presence of two substituents can result in diastereomers (e.g., cis and trans isomers) as well as enantiomers. The biological activity can reside predominantly in one stereoisomer. For instance, in analogous pharmacophores, one enantiomer can be significantly more active than its counterpart. mdpi.com Consequently, synthetic strategies are often designed to be stereoselective, yielding a single desired stereoisomer in high purity.

Several key strategies are employed to control stereochemistry in the synthesis of substituted piperazines:

Asymmetric Synthesis from Chiral Precursors (Chiral Pool Synthesis): This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or their derivatives. rsc.orgnih.gov For example, homochiral amino acids can be converted into 6-substituted piperazine-2-acetic acid esters. rsc.org Similarly, the synthesis of cis-2,5-disubstituted homochiral piperazines can be achieved through the regioselective ring-opening of chiral aziridines derived from natural amino acids. rsc.org

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chemical compound that is incorporated into the synthetic route to guide the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed. The synthesis of (R)-(+)-2-methylpiperazine has been reported using (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov

Diastereoselective Reactions: These reactions are designed to favor the formation of one diastereomer over others. A highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been used as a key step in a modular synthesis of trans-2,6-disubstituted piperazines. nih.gov Another approach involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines to form the piperazine ring. researchgate.net

Asymmetric Lithiation: Direct C-H functionalization of the piperazine ring can be achieved with high enantioselectivity. The use of s-butyllithium (s-BuLi) in combination with a chiral ligand like (-)-sparteine allows for the asymmetric lithiation of N-Boc protected piperazines. mdpi.com Subsequent reaction with an electrophile introduces a substituent at a specific position, with the enantioselectivity being influenced by the choice of the distal N-substituent and the electrophile. mdpi.comresearchgate.net

Chiral Resolution: If a stereoselective synthesis is not employed, a racemic mixture of enantiomers is often produced. Chiral resolution is the process of separating these enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for this separation on both analytical and preparative scales. mdpi.com

The choice of synthetic strategy depends on the desired stereoisomer, the position and nature of the substituents, and the availability of starting materials. Modern methods increasingly focus on catalytic asymmetric reactions that can generate the desired product with high enantiomeric excess (ee) and diastereomeric excess (de). acs.org

Table 1: Methodologies for Stereocontrolled Synthesis of Piperazine Derivatives

Synthetic StrategyDescriptionKey Reagents/FeaturesStereochemical Outcome
Chiral Pool Synthesis Utilizes enantiomerically pure starting materials, such as amino acids, to build the chiral piperazine core.Natural amino acids, chiral aziridines.High enantiomeric purity.
Chiral Auxiliaries A removable chiral group directs the stereochemical outcome of a reaction.(R)-phenylglycinol.Formation of a specific enantiomer.
Diastereoselective Cyclization Intramolecular reactions designed to favor one diastereomeric product.Palladium catalysts for hydroamination.High diastereoselectivity (e.g., trans isomer). nih.gov
Asymmetric Lithiation Deprotonation using a chiral ligand-base complex followed by reaction with an electrophile.s-BuLi/(-)-sparteine. mdpi.comEnantiopure substituted piperazines. mdpi.com
One-Pot Three-Component Synthesis SN2-type ring-opening of N-activated aziridines by anilines followed by Pd-catalyzed annulation.N-activated aziridines, anilines, propargyl carbonates.Excellent stereoselectivity (de, ee >99%). acs.org
Chiral Resolution Separation of a racemic mixture into individual enantiomers.Chiral HPLC columns.Isolation of pure enantiomers.

Pharmacological Profile and in Vitro Biological Activities

Receptor Binding Affinity and Selectivity Profiling

Comprehensive searches of scientific databases did not yield specific binding affinity data (such as Ki or IC50 values) for 1-(4-Butylphenyl)piperazine at the specified receptor targets. The following sections reflect the lack of available information.

Dopamine (B1211576) Receptor Subtype Interactions (D2, D3, D4)

There is no available data on the binding affinity or functional activity of this compound at dopamine D2, D3, or D4 receptors.

Serotonin (B10506) Receptor Modulatory Activity (e.g., 5-HT Reuptake Inhibition)

Information regarding the ability of this compound to inhibit serotonin reuptake or modulate serotonin receptors is not available in the current scientific literature.

Cannabinoid Receptor (CB1) Interactions

There are no published studies detailing the binding affinity or functional activity of this compound at the cannabinoid CB1 receptor.

Sigma Receptor (S1R) Binding Affinities

The binding affinity of this compound for the Sigma 1 Receptor (S1R) has not been reported in publicly accessible research.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

There is no available data to characterize the potential antagonistic activity of this compound at the TRPV1 receptor.

Histamine (B1213489) H1 Receptor Interactions

The interaction and binding affinity of this compound with the Histamine H1 receptor have not been documented in scientific literature.

Enzyme Inhibition Potentials

The core structure of this compound, featuring a piperazine (B1678402) ring attached to a butyl-substituted phenyl group, serves as a scaffold for the development of various enzyme inhibitors. Research has explored how modifications to this structure influence its binding and inhibitory activity against different enzymes.

Glycosidase and Cholinesterase Enzyme Inhibition

While the broader class of piperazine-containing compounds has been investigated for anti-diabetic properties through the inhibition of enzymes like α-glucosidase, specific data on this compound is not extensively detailed in the available research. Studies on related structures, such as 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives, have shown noncompetitive inhibition of yeast α-glucosidase, suggesting that the piperazine moiety is a valuable pharmacophore for this target. nih.govresearchgate.net Similarly, various piperazine derivatives have been explored as cholinesterase inhibitors for potential use in Alzheimer's disease, but specific inhibitory data for this compound against acetylcholinesterase or butyrylcholinesterase is not prominently documented.

Transglutaminase 2 (TGase 2) Inhibition

Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibition

The inhibition of mutant isocitrate dehydrogenase 1 (IDH1) is a targeted therapy in certain cancers. While a wide range of chemical compounds have been screened and developed for this purpose, there is no specific information in the provided search results that documents this compound as an inhibitor of mutant IDH1.

Carbonic Anhydrase II (CAII) Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes, and their inhibitors have various clinical applications. mdpi.com The sulfonamide group is a classic zinc-binding group utilized in the design of most carbonic anhydrase inhibitors. nih.gov While piperazine moieties have been incorporated into sulfonamide-based inhibitors to target isoforms like Carbonic Anhydrase II (CAII), specific inhibitory data (such as Kᵢ values) for this compound itself is not specified in the search results. The inhibitory activity of this class of compounds is highly dependent on the complete chemical structure and its interaction with the enzyme's active site. nih.govnih.gov

Endocannabinoid Enzyme Modulation

The endocannabinoid system, which includes cannabinoid receptors and metabolic enzymes, is a crucial modulator of various physiological processes. liberty.edu The enzymes that synthesize and degrade endocannabinoids are key therapeutic targets. nih.govmdpi.com Research into inhibitors of these enzymes has included the synthesis of piperazine-containing molecules. For instance, a derivative, 1-[(4-Butylphenyl)sulfonyl]piperazine, was synthesized as an intermediate in the creation of potential endocannabinoid enzyme inhibitors, indicating that the butylphenyl-piperazine scaffold is of interest in this area. liberty.edu However, direct modulatory activity of the parent compound, this compound, is not specifically characterized.

Fatty Acid Amide Hydrolase (FAAH) Modulation

Fatty Acid Amide Hydrolase (FAAH) is a primary enzyme responsible for the degradation of endocannabinoids like anandamide. nih.govdrugbank.com Its inhibition can lead to anti-inflammatory, analgesic, and anxiolytic effects. nih.gov Piperazine-based compounds, particularly piperazine aryl ureas, are recognized as a class of potent, covalent FAAH inhibitors. nih.gov These inhibitors function by forming a covalent adduct with a key serine residue (Ser241) in the enzyme's active site. nih.gov The piperazine moiety is thought to favor the conformational distortion needed for this covalent interaction. nih.gov While this highlights the potential of the piperazine scaffold, specific modulation data and inhibitory constants for this compound against FAAH are not detailed in the provided literature. The activity of such inhibitors is typically defined by the entire molecule, including the carbamate or urea functional groups, which are crucial for the covalent inhibition mechanism. nih.gov

Diverse In Vitro Pharmacological Activities

The this compound moiety is a core component of various molecules that exhibit a range of pharmacological effects. In vitro studies have highlighted its significance in antimicrobial, antineoplastic, antioxidant, intestinal permeation enhancement, neuroprotective, and anti-inflammatory activities.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antimycobacterial)

Derivatives of phenylpiperazine have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and mycobacteria. The antimicrobial potential often varies based on the nature and position of substituents on the phenyl ring and the second nitrogen of the piperazine core.

Antibacterial and Antifungal Activity: A study on 4-substituted-1-(4-substituted phenyl)piperazine derivatives demonstrated notable antimicrobial activity. For instance, compounds like 4-N-butyl-1-(4-chlorophenyl)piperazine hydrochloride and 4-N-butyl-1-(4-methylphenyl)piperazine hydrochloride were synthesized and tested against both Gram-positive and Gram-negative bacteria as well as fungal strains. These compounds showed significant activity against bacterial strains, although they were generally less active against the tested fungi nih.gov. The presence of different substituents on the phenyl ring plays a crucial role in modulating the antimicrobial potency of these piperazine derivatives nih.gov.

Antimycobacterial Activity: The piperazine scaffold is recognized as a vital building block in the development of agents against Mycobacterium tuberculosis (MTB) mfd.org.mk. Several studies have highlighted the antimycobacterial potential of N-phenylpiperazine derivatives nih.govresearchgate.net. For example, a series of 1-(4-chlorophenyl)cyclopropylmethanone derivatives were synthesized, and three of the tested compounds showed significant activity against M. tuberculosis H37Rv nih.gov. Another study identified nitro-containing compounds, such as 1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine, as having potent activity against M. tuberculosis mdpi.com. These findings underscore the importance of the substituted phenylpiperazine moiety in the design of new antitubercular agents.

Table 1: Antimicrobial Activity of Selected Phenylpiperazine Derivatives

Compound Test Organism Activity Type Result
4-N-butyl-1-(4-chlorophenyl)piperazine HCl Staphylococcus aureus Antibacterial Significant Activity
4-N-butyl-1-(4-methylphenyl)piperazine HCl Escherichia coli Antibacterial Significant Activity
1-{[3-(Trifluoromethyl)phenyl]carbamoyloxy-2-hydroxypropyl}-4-(diphenylmethyl)piperazin-1-ium chloride Mycobacterial strains Antimycobacterial MICs: 3.64 to 14.5 µM researchgate.net
Compound 3a (1-(4-Chlorophenyl)cyclopropylmethanone) M. tuberculosis H37Rv Antitubercular Significant Activity nih.gov
1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine M. tuberculosis Antimycobacterial Potent Activity mdpi.com

Antineoplastic and Antiproliferative Activities in Cancer Cell Lines

The phenylpiperazine scaffold is a key feature in numerous compounds designed as anticancer agents. These derivatives have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms of action.

Research into quinolinequinones linked to a phenylpiperazine moiety demonstrated significant antiproliferative effects. Specifically, a compound designated as QQ1, which features a substituted phenylpiperazine, was identified as the most potent agent against the ACHN renal cancer cell line, with an IC50 value of 1.5 µM. This compound was found to inhibit cell proliferation by inducing cell cycle arrest nih.gov.

Furthermore, studies on purine nucleobase analogs incorporating a 6-substituted piperazine structure have shown potent anticancer activity. A derivative featuring a phenylpiperazine substitution at the C-6 position of the purine ring demonstrated efficacy in hepatocellular carcinoma cells by inhibiting Src, a protein tyrosine kinase, which subsequently leads to apoptosis nih.gov. The versatility of the piperazine ring is also highlighted in its incorporation into many notable anticancer drugs, including imatinib and dasatinib mdpi.com. Derivatives such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine have shown cytotoxic activity against a range of breast cancer cell lines, with IC50 values as low as 0.31 µM mdpi.com.

Table 2: Antiproliferative Activity of Selected Phenylpiperazine Derivatives

Compound Class/Derivative Cancer Cell Line Activity Metric Result
Quinolinequinone with phenylpiperazine (QQ1) ACHN (Renal Cancer) IC50 1.5 µM nih.gov
Purine analog with phenylpiperazine Hepatocellular Carcinoma Mechanism Induces apoptosis via Src inhibition nih.gov
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Breast Cancer Cell Lines (MCF7, BT20, etc.) IC50 0.31–120.52 µM mdpi.com
4-piperazinyl-quinoline-isatin hybrids MDA-MB468 & MCF7 (Breast Cancer) IC50 10.34–66.78 µM mdpi.com

Antioxidant Potentials

Certain derivatives containing the phenylpiperazine structure have been evaluated for their antioxidant properties. These compounds can act as free radical scavengers, which is a crucial mechanism for mitigating oxidative stress implicated in numerous diseases.

A study focusing on the synthesis of a novel piperazine derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), demonstrated significant antioxidant activity. The presence of the sterically hindered phenol group is a classic antioxidant pharmacophore. The compound's antioxidant potential was confirmed using electroanalytical assays and its activity against the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) nih.gov. A broader review of piperazine compounds has also indicated that coupling the piperazine ring with various heterocyclic systems or natural products can lead to molecules with good antioxidant activity researchgate.net.

Table 3: Antioxidant Activity of a Phenylpiperazine Derivative

Compound Assay Result
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) DPPH Activity Showed antioxidant activity nih.gov
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) Electroanalytical Assays Confirmed antioxidant potential nih.gov

Intestinal Permeation Enhancement Mechanisms

A significant challenge in the oral delivery of many therapeutic agents is their poor absorption across the intestinal epithelium. Phenylpiperazine derivatives have been identified as effective intestinal permeation enhancers (PEs).

Studies using Caco-2 cell monolayers, a model of the intestinal epithelium, and isolated rat intestinal mucosae have investigated the efficacy of these compounds. 1-Phenylpiperazine (PPZ) and its analog, 1-(4-methylphenyl)piperazine (1-4-MPPZ), were shown to increase the permeability of the paracellular marker mannitol in a concentration-dependent manner nih.gov. The mechanism of action involves a decrease in transepithelial electrical resistance (TEER) without causing significant histological damage nih.gov. Further investigation into the structure-activity relationship of 13 different phenylpiperazine derivatives revealed that aliphatic substitutions on the phenyl ring, such as the methyl group in 1-(4-methylphenyl)piperazine, resulted in efficacy and toxicity profiles comparable to or better than the parent 1-phenylpiperazine nih.gov. The enhancement mechanism is believed to involve multiple pathways, including interaction with 5-HT₄ receptors and inhibition of myosin light chain kinase nih.gov.

Table 4: Intestinal Permeation Enhancement by Phenylpiperazine Derivatives

Compound Model System Effect Mechanism Insight
1-Phenylpiperazine (PPZ) Rat colonic mucosae Increased P_app of [¹⁴C]-mannitol nih.gov Decreased TEER nih.gov
1-(4-Methylphenyl)piperazine (1-4-MPPZ) Rat colonic mucosae Increased P_app of [¹⁴C]-mannitol & [³H]-octreotide nih.gov Decreased TEER, multiple pathways nih.gov
1-(4-Methylphenyl)piperazine Caco-2 monolayers >100-fold increase in calcein permeability nih.gov Lower toxicity than 1-phenylpiperazine nih.gov

Neuroprotective Effects

The search for compounds that can protect neurons from damage in conditions like stroke and neurodegenerative diseases is a critical area of research. While direct studies on this compound are limited, research on structurally related compounds provides insight into potential neuroprotective mechanisms.

A potent sigma-1 (σ₁) receptor ligand, 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), which shares a phenylalkyl-heterocycle structure, has demonstrated significant neuroprotection in experimental stroke models nih.govjohnshopkins.edu. Its mechanism is linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity and the subsequent reduction of ischemia-evoked nitric oxide (NO) production nih.govjohnshopkins.edu. PPBP was found to reduce infarction volume in the cerebral cortex and striatum following middle cerebral artery occlusion nih.gov. This neuroprotective effect was absent in mice lacking the nNOS gene, confirming that the pathway involves the modulation of NO generation nih.govjohnshopkins.edu. Although this compound is a piperidine (B6355638), its activity suggests that molecules with similar pharmacophores, like phenylbutyl-piperazines, could be promising candidates for neuroprotective agents.

Table 5: Neuroprotective Activity of a Structurally Related Piperidine Compound

Compound Model Effect Mechanism of Action
4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) Rat MCAO model Attenuated infarction volume in cortex and striatum nih.govjohnshopkins.edu Attenuation of nNOS activity and NO production nih.govjohnshopkins.edu
4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) Rat MCAO model Provided significant ischemic neuroprotection nih.gov Does not alter acute dopamine accumulation nih.gov

Anti-inflammatory Effects

Phenylpiperazine derivatives have also been investigated for their potential to mitigate inflammatory responses. Inflammation is a key pathological feature of many chronic diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest.

A study of the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) revealed significant anti-inflammatory and anti-nociceptive effects. In a carrageenan-induced paw edema model in vivo, LQFM-008 reduced edema at various doses. It also diminished cell migration and protein exudation in a carrageenan-induced pleurisy test, indicating potent anti-inflammatory action nih.gov. Other work has also highlighted N-phenyl piperazine derivatives as promising scaffolds for developing new anti-inflammatory agents biomedpharmajournal.org. The anti-inflammatory effects of these compounds are often linked to the modulation of various signaling pathways, including the serotonergic system nih.gov.

Table 6: Anti-inflammatory Effects of Phenylpiperazine Derivatives

Compound In Vivo Model Effect
4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) Carrageenan-induced paw edema Reduced edema nih.gov
4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) Carrageenan-induced pleurisy Reduced cell migration and protein exudation nih.gov
N-phenyl piperazine derivative (P7) In vitro assay Demonstrated robust anti-inflammatory effects biomedpharmajournal.org

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Molecular Features Governing Receptor Binding and Enzyme Inhibition

The arylpiperazine moiety is a well-established pharmacophore for multiple GPCRs. chalcogen.ro The interaction of these ligands with their target receptors is often governed by a combination of factors, including the nature of the aryl group, the piperazine (B1678402) ring conformation, and the linker connecting to other molecular fragments. mdpi.com

The piperazine ring itself is a critical structural element. nih.gov Its two nitrogen atoms can play a crucial role in the pharmacokinetic properties of drug candidates due to their appropriate pKa values, which can enhance water solubility and bioavailability. nih.gov The protonated nitrogen of the piperazine ring is often involved in a key salt bridge interaction with an aspartate residue (Asp3.32) in the transmembrane domain of many aminergic GPCRs, which is a primary anchor for the ligand-receptor complex. mdpi.combg.ac.rs

The aryl group, in this case, the 4-butylphenyl moiety, engages in various interactions within the hydrophobic pocket of the binding site. bg.ac.rs The butyl group, in particular, contributes to the lipophilicity of the molecule, which can enhance membrane permeability and receptor binding affinity by engaging in van der Waals interactions within hydrophobic clefts of the target protein.

Impact of Substituent Modifications on Biological Potency and Selectivity Profiles

Systematic modifications of the 1-(4-butylphenyl)piperazine scaffold have revealed critical insights into the structural requirements for potency and selectivity.

Modifications of the Aryl Group: The substitution pattern on the phenyl ring is a determining factor for receptor affinity and selectivity. nih.gov For instance, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines targeting dopamine (B1211576) D3 and D2 receptors, the introduction of a 2-methoxyphenyl or a 2,3-dichlorophenyl group in place of the unsubstituted phenyl ring led to significant changes in binding affinity. acs.org The 2,3-dichlorophenyl analogue, in particular, displayed the highest affinity for the D3 receptor. acs.org Conversely, substitutions at the 3- and 5-positions with a bulky tert-butyl group resulted in a significant reduction in affinity for both D2 and D3 receptors. acs.org

Modifications of the Butyl Chain: The length and nature of the alkyl chain at the para-position of the phenyl ring also influence activity. While the butyl group often enhances hydrophobic interactions, increasing its length beyond a certain point can lead to a decrease in antifungal potency in some N-arylpiperazine derivatives. mdpi.com

Modifications of the Piperazine Ring: Alterations to the piperazine ring can lead to variations in receptor selectivity. nih.gov For example, replacing the piperazine ring with a piperidine (B6355638) moiety in certain compounds significantly impacted affinity for sigma-1 receptors while maintaining affinity for histamine (B1213489) H3 receptors. nih.gov

The following table summarizes the impact of some key structural modifications on the biological activity of arylpiperazine derivatives.

Base CompoundModificationTarget(s)Observed Effect on Activity/SelectivityReference(s)
[4-(4-Carboxamidobutyl)]-1-phenylpiperazineAddition of 2,3-dichloro groups to the phenyl ringD3/D2 ReceptorsIncreased affinity for D3 receptor acs.org
[4-(4-Carboxamidobutyl)]-1-phenylpiperazineAddition of a tert-butyl group at the 3- and 5-positions of the phenyl ringD3/D2 ReceptorsSignificant reduction in affinity for both receptors acs.org
Piperazine-containing compoundReplacement of piperazine with piperidineHistamine H3/Sigma-1 ReceptorsMaintained H3R affinity, significantly altered σ1R affinity nih.gov
N-arylpiperazineIncreasing alkyl chain length (e.g., butyl)Fungal lanosterol (B1674476) 14α-demethylaseDecreased antifungal potency beyond a certain length mdpi.com

Computational Chemistry and Molecular Modeling in Compound Optimization

Computational techniques have become indispensable tools in the design and optimization of arylpiperazine-based ligands. chalcogen.romdpi.com

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov These models help in predicting the activity of novel compounds and understanding the key structural features required for activity.

For arylpiperazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com These studies have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the binding affinity of ligands to receptors such as the 5-HT2A receptor. mdpi.com For instance, a CoMSIA model for a series of 5-HT2A antagonists revealed that specific substitutions on the aryl ring were crucial for potent activity. mdpi.com QSAR models have also been developed for arylpiperazine derivatives targeting other receptors, including the 5-HT1A receptor and for activities like anti-malarial effects. nih.govinsilico.euresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com This method has been widely used to study the interactions of arylpiperazine derivatives with their target receptors. mdpi.comchalcogen.ro

Docking studies have consistently shown the importance of the salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue in the receptor's binding pocket. mdpi.combg.ac.rs These simulations also reveal crucial π-π stacking and hydrophobic interactions between the aryl ring of the ligand and aromatic residues like phenylalanine and tyrosine in the receptor. mdpi.commdpi.com For example, docking of arylpiperazine ligands into a homology model of the α1A-adrenoceptor illustrated the significance of hydrogen bonding with Gln177 in the second extracellular loop for selective antagonism. mdpi.comnih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. mdpi.com This technique can be used to assess the stability of the interactions predicted by molecular docking and to understand the conformational changes that occur upon ligand binding. mdpi.comchalcogen.ro

MD simulations have been employed to optimize homology models of receptors and to study the stability of arylpiperazine ligands within the binding cavity. chalcogen.romdpi.com For instance, MD simulations of a 5-HT7 receptor ligand showed that the compound remained stably bound in the binding pocket throughout the simulation, adopting a conformation similar to that predicted by docking. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. mdpi.comnih.gov It is particularly useful for conformational analysis and for calculating properties such as molecular electrostatic potential (MEP) and HOMO-LUMO energy gaps. mdpi.comnih.govuq.edu.au

DFT calculations have been used to determine the optimized geometries of arylpiperazine derivatives, which can then be used in docking studies. mdpi.comnih.gov The calculated bond lengths and angles from DFT often show good agreement with experimental data from X-ray crystallography. mdpi.com MEP maps generated using DFT can indicate the reactive sites of a molecule, with the maximum positive potential often localized over the NH group of the piperazine ring, highlighting its role in hydrogen bonding. mdpi.comnih.gov

Preclinical Metabolic Research and Pharmacokinetics

In Vivo Pharmacokinetic Profiling in Animal Models

Metabolic Clearance Pathways and Mechanisms

Without dedicated studies on 1-(4-Butylphenyl)piperazine, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Emerging Research Applications and Future Directions

Translational Potential as Research Tools

The phenylpiperazine core is instrumental in the design of molecules aimed at elucidating complex biological pathways. As a research tool, derivatives of 1-(4-butylphenyl)piperazine are being investigated for their ability to selectively interact with various enzymes and receptors, thereby helping to unravel the mechanisms of disease and identify new points of therapeutic intervention.

Chronic pain and inflammation are debilitating conditions, and the demand for safer, more effective analgesics is a major driver of pharmaceutical research. The phenylpiperazine moiety has been identified as a key pharmacophore in the development of novel anti-inflammatory and analgesic agents. Research has focused on designing derivatives that can selectively inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Selective COX-2 inhibitors are sought after for their ability to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com Studies have shown that modifying the phenylpiperazine structure can lead to potent and selective COX-2 inhibition. For instance, a series of 1-((2,3-dihydrobenzo[b] nih.govmdpi.comdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov One compound from this series, 3k , demonstrated the most potent anti-inflammatory activity in both in vitro and in vivo models, without showing ulcerogenic effects. nih.gov Computational docking studies confirmed that this compound interacts effectively with key residues within the active site of the COX-2 enzyme. nih.gov

Another study focused on benzhydrylpiperazine-based compounds as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. The compound 9d , featuring a 4-chloro substitution on the terminal phenyl ring, exhibited promising inhibitory activity against both COX-2 and 5-LOX, surpassing the efficacy of standard drugs like celecoxib and zileuton. rsc.org This dual-inhibition mechanism suggests a broader anti-inflammatory effect. Furthermore, piperazine (B1678402) derivatives have shown efficacy in reducing pain in various animal models, including acetic acid-induced writhing and formalin-induced pain tests, indicating their potential as lead compounds for new analgesics. nih.govnih.gov

The dopamine (B1211576) receptor system plays a critical role in the pathophysiology of numerous neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and depression. nih.govnih.gov The 4-phenylpiperazine scaffold is a cornerstone in the development of selective ligands for dopamine receptor subtypes, particularly the D3 receptor, which is a key target for therapeutic intervention. cancer.gov

Researchers have synthesized and evaluated various N-phenylpiperazine analogs for their affinity and selectivity for dopamine D2 and D3 receptors. mdpi.comnih.gov A number of these compounds have shown high affinity for the D3 receptor (with Ki values in the nanomolar range) and significant selectivity over the D2 receptor. nih.gov This selectivity is crucial, as it may lead to therapies with fewer side effects compared to less selective drugs. For example, one study identified compound 6a , a fluorinated N-phenylpiperazine analog, which binds to the human D3 receptor with nanomolar affinity and demonstrates approximately 500-fold selectivity over the D2 receptor. mdpi.com This compound was also found to be active in animal models relevant to Parkinson's disease, suggesting its potential for developing treatments for levodopa-induced dyskinesia. mdpi.com

The development of such selective ligands provides invaluable tools for studying the specific roles of the D3 receptor in the brain. These compounds can be used to probe the receptor's function in health and disease, validate it as a drug target, and serve as templates for the development of future therapeutics for a range of CNS disorders. cancer.govnih.gov Furthermore, studies on compounds like 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) suggest that phenylpiperazine derivatives can enhance memory acquisition and formation through interactions with cholinergic, NMDA-glutamatergic, and 5-HT1A receptors, expanding their potential application in cognitive disorders. nih.gov

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. The piperazine nucleus is a well-established pharmacophore in antimicrobial drug discovery, and its derivatives have shown broad-spectrum activity against various bacterial and fungal strains. researchgate.netnih.govnih.gov

Numerous studies have reported the synthesis and antimicrobial evaluation of piperazine derivatives. These compounds have been tested against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). researchgate.netnih.gov For example, a series of novel piperazine derivatives were screened for their antimicrobial activity, with compounds RL-308 , RL-327 , and RL-328 showing potent bactericidal effects. ijcmas.com Compound RL-308 was particularly effective against Shigella flexneri and Methicillin-Resistant Staphylococcus aureus (MRSA), demonstrating the potential of this chemical class to combat resistant strains. ijcmas.com

The versatility of the piperazine scaffold allows for the creation of diverse chemical libraries to screen for antimicrobial activity. researchgate.net Research has explored various modifications, including the conjugation of piperazine with amino acids and the synthesis of N-alkyl and N-aryl derivatives, to optimize their antimicrobial profile. researchgate.netnih.gov Some derivatives have demonstrated activity comparable to conventional antibiotics, highlighting their potential as a foundation for new drugs to address the challenge of antimicrobial resistance. researchgate.net

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

Compound Code Target Organism Minimum Inhibitory Concentration (MIC) Reference
RL-308 Shigella flexneri 2 µg/mL ijcmas.com
RL-308 S. aureus 4 µg/mL ijcmas.com
RL-308 MRSA 16 µg/mL ijcmas.com
RL-328 Various Pathogens 128 µg/mL ijcmas.com

The piperazine moiety is a feature of several approved anticancer drugs, such as Imatinib, and continues to be a focus of research in oncology. ucf.edu Derivatives based on the 1-phenylpiperazine scaffold are being investigated for their potential to target various mechanisms involved in cancer cell proliferation and survival.

One promising area of research is the development of inhibitors for Poly (ADP-Ribose) Polymerase (PARP). PARP inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations. youtube.comfrontiersin.org A study on thiouracil derivatives incorporating a substituted piperazine moiety demonstrated their ability to inhibit PARP1 in human breast cancer cells. nih.govnih.gov Compound 5e , which contains a 1-(4-methylphenyl)piperazine ring, exhibited an IC50 value of 18 µM in MCF-7 breast cancer cells. This compound was shown to inhibit the catalytic activity of PARP1, induce PARP cleavage, and increase markers of DNA damage, ultimately leading to apoptosis. nih.gov

In addition to PARP inhibition, piperazine-based compounds are being explored as inhibitors of other cancer-related targets. Research into pancreatic cancer has identified piperazine derivatives that may function as inhibitors of far upstream binding protein 1 (FUBP1), a regulator of the c-Myc oncogene, or as efflux agonists for the large amino acid transporter 1 (LAT1), which is overexpressed in pancreatic cancer. ucf.edu These diverse mechanisms underscore the broad potential of the this compound scaffold and its analogs as lead structures for the development of novel anticancer therapeutics. nih.govfrontiersin.org

Metabolic disorders, particularly type 2 diabetes, are a growing public health concern. Research into new therapeutic agents is actively exploring heterocyclic compounds like piperazine for their potential as antidiabetic agents. mq.edu.aumdpi.com The phenylpiperazine core has been identified as a promising scaffold for developing inhibitors of key enzymes involved in glucose metabolism.

One major strategy in diabetes management is to control post-prandial hyperglycemia by inhibiting enzymes like α-amylase. biomedpharmajournal.org A recent study focused on N-phenylpiperazine derivatives, assessing their potential to inhibit α-amylase through both in vitro assays and in silico molecular docking. biomedpharmajournal.org Several compounds, including P6 , P7 , and P22 , showed strong docking scores with the α-amylase enzyme, and subsequent in vitro testing confirmed that compound P7 had robust inhibitory effects. biomedpharmajournal.org

Another important target for type 2 diabetes is the enzyme dipeptidyl peptidase-4 (DPP-4). pensoft.net Inhibition of DPP-4 increases the levels of incretin hormones, which in turn enhances insulin release and reduces blood glucose levels. pensoft.net Piperazine sulphonamide derivatives have been designed and synthesized as potential DPP-4 inhibitors. researchgate.net In one study, the most promising compound, 8h , demonstrated significant DPP-4 inhibition in vitro and was effective in reducing blood glucose levels in animal models of diabetes. researchgate.net These findings highlight the potential of piperazine-based compounds, including derivatives of this compound, as lead structures for new oral antidiabetic drugs. nih.gov

Application in Molecular Probes and Imaging Modalities

Beyond their therapeutic potential, phenylpiperazine derivatives are valuable tools in the development of molecular probes for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These probes allow for the visualization and quantification of biological targets in vivo, aiding in disease diagnosis and the study of pathophysiology.

The ability of phenylpiperazines to cross the blood-brain barrier makes them particularly suitable for brain imaging. A series of radioiodinated 1-alkyl-4-phenylpiperazines were prepared and evaluated as potential brain-imaging agents. nih.gov The 1-N-butyl derivative (structurally very similar to this compound) labeled with Iodine-131 showed an excellent combination of brain uptake, retention, and selectivity, suggesting its potential utility for SPECT imaging of the brain. nih.gov

These compounds are also being developed as selective ligands for imaging specific receptor systems. For example, N-phenylpiperazine analogs are being developed as lead compounds for radiotracers to study D3 dopamine receptor regulation in vivo using PET. nih.gov Such probes are critical for understanding the role of these receptors in neuropsychiatric disorders. Similarly, other radioiodinated compounds are being investigated as imaging agents for benzodiazepine receptors. nih.gov The development of these molecular imaging tools, built upon the phenylpiperazine scaffold, is crucial for advancing our understanding of brain function and for the non-invasive diagnosis of neurological and psychiatric conditions. acs.orgekb.eg

Radiotracer Development for Positron Emission Tomography (PET) Imaging

The piperazine nucleus is a common feature in many centrally active drugs, making its derivatives attractive candidates for the development of radiotracers for Positron Emission Tomography (PET) imaging of the brain and other tissues. While direct studies radiolabeling this compound are not prominent, research into structurally related analogs highlights the potential and challenges of this chemical class in PET tracer development.

One notable example involves a complex derivative containing a butyl-piperazine moiety, specifically N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide, known as [11C]FAUC346. nih.gov This compound was developed as a potential PET radiotracer for imaging dopamine D3 receptors. nih.gov In preclinical evaluations, [11C]FAUC346 demonstrated promising selectivity for D3 receptors in the rat brain. nih.gov However, these positive findings were not replicated in nonhuman primates, indicating that the compound did not possess the required pharmacological profile for a viable PET probe for imaging D3 receptors in higher species. nih.gov

Table 1: Examples of Piperazine-Based PET Radiotracer Candidates

Radiotracer Target Key Finding Reference
[11C]FAUC346 Dopamine D3 Receptor Showed in vivo selectivity in rats but failed in nonhuman primates. nih.gov
(11)C-(S)-1 Sigma-2 (σ₂) Receptor Displayed excellent in vitro properties but insufficient specific binding in vivo for tumor imaging. nih.gov

Role in Innovative Drug Delivery Systems (e.g., Intestinal Permeation Enhancement)

A significant barrier to the oral administration of many therapeutic agents, especially macromolecules, is their poor absorption across the intestinal epithelium. nih.gov Chemical permeation enhancers are one strategy used to overcome this challenge. Research has identified the 1-phenylpiperazine (PPZ) family of molecules as promising candidates that can enhance the transport of drugs across the intestinal barrier with minimal cytotoxicity. nih.gov

Studies have focused on 1-phenylpiperazine and its derivatives to understand their structure-function relationship as intestinal permeation enhancers. nih.gov Research using Caco-2 cell monolayers, a model of the intestinal epithelium, has shown that PPZ and its analog 1-(4-methylphenyl)piperazine (1-4-MPPZ) can significantly increase the permeation of paracellular markers like mannitol. ucd.ie The mechanism is believed to involve the modulation of tight junction proteins that regulate the space between epithelial cells. researchgate.net

Crucially, a study analyzing a library of 13 different 1-phenylpiperazine derivatives found that aliphatic substitutions on the phenyl ring resulted in efficacy and toxicity profiles comparable to the parent compound, 1-phenylpiperazine. nih.gov In contrast, substitutions with hydroxyl or primary amine groups significantly increased toxicity. nih.gov This finding is highly relevant for this compound, as the butyl group is an aliphatic chain. This suggests that the 4-butyl substitution would likely confer permeation-enhancing properties similar to the well-studied methyl-substituted analog, without introducing the toxicity associated with other functional groups. Therefore, this compound represents a promising, yet underexplored, candidate for use in advanced oral drug delivery systems.

Table 2: Effect of Phenylpiperazine Derivatives on Intestinal Permeability

Compound Model System Effect Key Finding Reference
1-Phenylpiperazine (PPZ) Caco-2 cells, Rat intestinal mucosae Increased paracellular marker permeation Functions by altering tight junction protein expression. ucd.ieresearchgate.net
1-(4-Methylphenyl)piperazine Caco-2 cells, Rat intestinal mucosae Increased paracellular marker permeation Aliphatic substitution maintains efficacy and displays lower toxicity than PPZ. nih.govucd.ie
This compound (Inferred) Potentially effective permeation enhancer The aliphatic butyl group suggests a favorable efficacy and toxicity profile based on structure-activity relationship studies. nih.gov

Future Prospects for Scaffold Diversification and Lead Compound Optimization

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This is due to its unique physicochemical properties—including its basicity, solubility, and conformational flexibility—which allow it to interact with a wide range of biological targets and improve the pharmacokinetic profiles of drug candidates. nih.govresearchgate.net The this compound structure serves as an excellent starting point for scaffold diversification and lead compound optimization to generate novel therapeutic agents.

Scaffold diversification can be achieved by modifying the molecule at several positions:

Substitution on the Phenyl Ring: The aromatic ring can be further functionalized. Research has already demonstrated the synthesis of derivatives such as 4-N-butyl-1-(4-chlorophenyl)piperazine and 4-N-butyl-1-(4-methoxyphenyl)piperazine, indicating the feasibility of introducing various electron-donating or electron-withdrawing groups to modulate activity. researchgate.net

Modification of the Piperazine N-4 Position: The second nitrogen atom of the piperazine ring is a common site for modification. It can be functionalized through amidation or sulfonamidation with various acid halides and sulfonyl halides to create a library of diverse compounds. nih.gov

Alterations to the Butyl Group: The n-butyl chain can be shortened, lengthened, branched, or replaced with other functional groups to fine-tune the lipophilicity and steric properties of the molecule.

Lead compound optimization is a critical process in drug discovery that aims to enhance the desirable properties of a hit compound while minimizing its undesirable ones. nih.gov Starting with the this compound scaffold, optimization efforts would focus on improving target affinity and selectivity, as well as optimizing absorption, distribution, metabolism, and excretion (ADME) properties. The versatility of synthetic methods for creating N-aryl and N-alkyl piperazine derivatives facilitates the rapid generation of analogs for systematic structure-activity relationship (SAR) studies. mdpi.com This systematic approach allows medicinal chemists to rationally design new molecules with improved therapeutic potential.

Table 3: Examples of Synthesized Derivatives for Scaffold Diversification

Base Scaffold Substitution Position Example Derivative Synthetic Approach Reference
1-Phenyl-4-butylpiperazine Phenyl ring (position 4) 4-N-Butyl-1-(4-chlorophenyl)piperazine N/A researchgate.net
1-Phenyl-4-butylpiperazine Phenyl ring (position 4) 4-N-Butyl-1-(4-methoxyphenyl)piperazine N/A researchgate.net
1-Phenylpiperazine Piperazine ring (N-4) 4-Substituted carbonyl-1-phenylpiperazines Amidation nih.gov
1-Phenylpiperazine Piperazine ring (N-4) 4-Substituted sulfonyl-1-phenylpiperazines Sulfonamidation nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Butylphenyl)piperazine and its derivatives?

  • Methodological Answer : A widely used synthetic approach involves coupling reactions with substituted phenylpiperazines. For example, this compound derivatives are synthesized via sulfonamide coupling using reagents like EDC and HOBt in DMF. This method, adapted for mutant IDH1 inhibitors, ensures regioselectivity and high yield . Optimization of reaction conditions (e.g., solvent selection, reagent ratios) is critical, as demonstrated in piperazine synthesis using benzoic acid derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Chromatography : HPLC with internal standards (e.g., p-tolylpiperazine) enables quantitative analysis of piperazine analogs in complex matrices like hair samples .
  • Spectroscopy : NMR (¹H and ¹³C) and GC-MS are standard for structural confirmation, as shown in studies of hydroxylated phenylpiperazine derivatives .
  • Elemental Analysis : Matching calculated and observed elemental composition validates purity, with deviations <0.3% indicating high reliability .

Q. How can researchers ensure compound stability during experimental workflows?

  • Methodological Answer : Stability testing under varying conditions (e.g., temperature, pH) is essential. For instance, Raman microspectroscopy studies show no degradation of piperazine analogs at laser powers ≤20 mW, suggesting controlled spectroscopic parameters (e.g., 128 scans at 20 mW) preserve integrity . Storage in inert atmospheres and avoidance of prolonged light exposure are recommended .

Advanced Research Questions

Q. How can structural isomers of piperazine derivatives be reliably distinguished?

  • Methodological Answer : Raman microspectroscopy combined with multivariate analysis (PCA and LDA) differentiates isomers like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(4-chlorophenyl)piperazine. Key spectral regions (e.g., 600–800 cm⁻¹ for halogen-substituted rings) and statistical separation of principal components (PC2-PC4) achieve >99% classification accuracy .

Q. What in vitro models are suitable for evaluating pharmacological activity?

  • Methodological Answer :

  • Liver Microsomes : Used to study oxidative metabolism, revealing sex-dependent differences (e.g., male rats show higher metabolic rates for flunarizine derivatives) .
  • Dopamine Transporter Assays : Radiolabeled ligands (e.g., GBR 12909 analogs) assess dopamine uptake inhibition, with IC₅₀ values guiding SAR studies .

Q. How do structural modifications impact biological activity and selectivity?

  • Methodological Answer : Substituent positioning on the phenyl ring significantly alters target affinity. For example:

  • Halogenation : 4-Chlorophenyl groups enhance mutant IDH1 inhibition (IC₅₀ <1 µM) compared to 3-substituted analogs .
  • Methoxy Groups : 4-Methoxyphenylpiperazine derivatives exhibit moderate antimicrobial activity, while 3-substituted analogs show reduced potency .

Q. How can contradictions in pharmacological data across studies be resolved?

  • Methodological Answer : Rigorous control of variables (e.g., sex, strain in animal models) is critical. For instance, hepatic metabolism studies in Wistar vs. Dark Agouti rats highlight strain-specific CYP450 enzyme activity . Meta-analyses of spectral data (e.g., GC-EI-MS libraries) also mitigate false positives in isomer identification .

Q. What computational strategies predict synthetic feasibility of novel derivatives?

  • Methodological Answer : Retrosynthetic algorithms prioritize routes based on precursor availability and reaction plausibility. For example, coupling 5-(N-(4-butylphenyl)sulfamoyl)-2-methylbenzoic acid with iodophenylpiperazines is favored due to commercial availability of intermediates and high coupling efficiency (>85%) .

Data Contradiction Analysis

Q. Why do metabolic rates of this compound derivatives vary between studies?

  • Key Factors :

  • Species Differences : Rat liver microsomes (e.g., Wistar vs. DA strains) exhibit divergent CYP450 expression profiles .
  • Experimental Design : Variations in incubation time (10–60 min) and substrate concentration (1–100 µM) alter kinetic parameters (Km, Vmax) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.